molecular formula C12H12BrFO3 B8156641 Methyl 3-bromo-4-(cyclopropylmethoxy)-5-fluorobenzoate

Methyl 3-bromo-4-(cyclopropylmethoxy)-5-fluorobenzoate

Cat. No.: B8156641
M. Wt: 303.12 g/mol
InChI Key: WLGRNPQFQGLTMM-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-(cyclopropylmethoxy)-5-fluorobenzoate is an organic compound with a complex structure that includes bromine, fluorine, and a cyclopropylmethoxy group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-(cyclopropylmethoxy)-5-fluorobenzoate typically involves multiple steps, starting from simpler aromatic compounds. One common route involves the bromination of a precursor compound, followed by the introduction of the cyclopropylmethoxy group and fluorination. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to reduce impurities and increase efficiency. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-(cyclopropylmethoxy)-5-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone for halogen exchange.

    Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

Methyl 3-bromo-4-(cyclopropylmethoxy)-5-fluorobenzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-(cyclopropylmethoxy)-5-fluorobenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and the cyclopropylmethoxy group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-4-methoxybenzoate: Similar structure but lacks the fluorine and cyclopropylmethoxy group.

    Methyl 4-bromo-3-methylbenzoate: Similar structure but with a methyl group instead of the cyclopropylmethoxy group.

Uniqueness

Methyl 3-bromo-4-(cyclopropylmethoxy)-5-fluorobenzoate is unique due to the combination of bromine, fluorine, and the cyclopropylmethoxy group, which can impart specific chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.

Properties

IUPAC Name

methyl 3-bromo-4-(cyclopropylmethoxy)-5-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFO3/c1-16-12(15)8-4-9(13)11(10(14)5-8)17-6-7-2-3-7/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGRNPQFQGLTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)OCC2CC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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